Phosphamidon-d10
Description
Contextualization of Phosphamidon-d10 within Organophosphate Pesticide Research
Phosphamidon (B1677709) is a systemic insecticide and acaricide used to control a variety of pests on crops like citrus, cotton, and deciduous fruits. nih.gov As an organophosphate, it functions by inhibiting cholinesterase enzymes. nih.govusbio.net Research into organophosphate pesticides often involves monitoring their presence in environmental samples and biological tissues to assess exposure and environmental fate. researchgate.netnih.gov
This compound is the labeled analog of phosphamidon, where ten hydrogen atoms have been replaced by deuterium (B1214612). usbio.netusbio.net This isotopic substitution makes it an ideal internal standard for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netveeprho.comeurl-pesticides.eu When analyzing for the presence of phosphamidon, a known quantity of this compound is added to the sample. Because it is chemically identical to phosphamidon, it behaves similarly during sample extraction, cleanup, and analysis. However, its increased mass allows it to be distinguished from the non-labeled phosphamidon by the mass spectrometer. This allows for precise quantification of the parent compound, correcting for any loss that may occur during the analytical process. nih.govveeprho.com
Table 1: Chemical Properties of Phosphamidon and this compound
| Property | Phosphamidon | This compound |
| Molecular Formula | C10H19ClNO5P nih.govagropages.com | C10H9D10ClNO4P usbio.netusbio.net |
| Molecular Weight | 299.69 g/mol nih.govusda.gov | 293.75 g/mol usbio.netusbio.net |
| Appearance | Pale yellow liquid nih.govagropages.com | Not specified, typically similar to parent compound |
| Solubility | Miscible with water, acetone, dichloromethane, and toluene (B28343) agropages.com | Not specified, expected to be similar to phosphamidon |
| IUPAC Name | (EZ)-2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate (B84403) agropages.com | 4-(bis(ethyl-d5)amino)-3-chloro-4-oxobut-2-en-2-yl dimethyl phosphate theclinivex.com |
Significance of Deuterated Analogs in Environmental and Biological Tracing Studies
The use of deuterated analogs like this compound is a cornerstone of modern analytical chemistry, particularly for environmental and biological monitoring. This technique, known as isotope dilution mass spectrometry, offers several advantages over other quantification methods. nih.gov
The primary significance lies in the ability to correct for matrix effects and analyte loss during sample preparation. veeprho.com Environmental samples (e.g., water, soil) and biological samples (e.g., blood, urine) are complex matrices that can interfere with the analytical signal. researchgate.netmdpi.com By using a deuterated internal standard, which is affected by these interferences in the same way as the target analyte, a more accurate and reliable quantification can be achieved. veeprho.com
Furthermore, stable isotope labeling is instrumental in metabolic research and environmental fate studies. veeprho.commdpi.com For instance, researchers can trace the degradation pathways of phosphamidon in the environment or its metabolic fate within an organism by monitoring for the presence of the labeled compound and its metabolites. researchgate.netmdpi.com This provides invaluable data on the persistence, bioaccumulation, and potential for long-range transport of these pesticides. mdpi.comfrontiersin.org
Scope and Research Objectives for this compound Investigations
The primary research objective for utilizing this compound is to serve as an internal standard for the accurate quantification of phosphamidon in various matrices. veeprho.com This is a critical component in a wide range of studies, including:
Environmental Monitoring: Assessing the levels of phosphamidon contamination in water sources, soil, and air. mdpi.comnih.gov
Food Safety: Determining pesticide residues in agricultural products to ensure they are within safe limits for human consumption. shimadzu.com
Human Exposure Assessment: Measuring levels of phosphamidon and its metabolites in human biological samples like blood and urine to evaluate exposure levels. researchgate.netnih.gov
Toxicological Research: Investigating the absorption, distribution, metabolism, and excretion of phosphamidon in laboratory studies. researchgate.net
The use of this compound allows researchers to achieve low detection limits and high precision, which is essential for regulatory compliance and understanding the potential risks associated with pesticide use. researchgate.netcdc.gov
Properties
Molecular Formula |
C₁₀H₉D₁₀ClNO₄P |
|---|---|
Molecular Weight |
293.75 |
Synonyms |
Phosphoric acid, 2-chloro-3-(diethylamino)-1-methyl-3-oxo-1-propen-1-yl dimethyl ester-d10; Phosphoric acid, 2-chloro-3-(diethylamino)-1-methyl-3-oxo-1-propenyl dimethyl ester-d10; Phosphoric acid, dimethyl ester, ester with 2-chloro-N,N-diethyl-3-hy |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Phosphamidon D10
Methodologies for Deuterium (B1214612) Incorporation
Precursor Synthesis with Deuterium Enrichment
The general synthetic pathway can be outlined as follows:
Ethanol-d6 → Diethylamine-d10
This multi-step conversion provides the key deuterated building block for the subsequent steps in the synthesis of Phosphamidon-d10.
Targeted Deuteration Approaches
With the synthesis of diethylamine-d10, the targeted deuteration is effectively achieved at the precursor stage. The subsequent steps involve the reaction of this deuterated precursor to build the final Phosphamidon (B1677709) structure. A known synthetic route to Phosphamidon involves the use of diethylamine (B46881) as a key raw material. haihangchem.com Specifically, N,N-diethylacetoacetamide is a known intermediate in the synthesis of Phosphamidon. chemdad.com
Therefore, a plausible synthetic route for this compound would involve the reaction of diethylamine-d10 to form N,N-diethyl-d10-acetoacetamide. This deuterated intermediate would then undergo further reactions, including chlorination and phosphorylation, to yield the final this compound molecule.
The proposed reaction sequence is:
Diethylamine-d10 + Ethyl acetoacetate (B1235776) → N,N-diethyl-d10-acetoacetamide
N,N-diethyl-d10-acetoacetamide → this compound
This approach ensures that the deuterium labels are specifically located on the N,N-diethyl groups as required.
Characterization of Isotopic Purity and Labeling Position
The characterization of this compound is critical to confirm its chemical identity, isotopic purity, and the precise location of the deuterium labels. A combination of spectroscopic techniques is employed for this purpose.
Mass Spectrometry (MS) is a primary tool for determining the isotopic purity of deuterated compounds. cymitquimica.com High-resolution mass spectrometry (HRMS) can distinguish between the deuterated molecule and its non-deuterated counterpart based on their mass-to-charge ratios, allowing for the calculation of the percentage of deuterium incorporation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the position of the deuterium labels.
¹H NMR (Proton NMR) spectra will show a significant reduction or complete absence of signals corresponding to the ethyl groups, confirming successful deuteration at these positions.
²H NMR (Deuterium NMR) will show signals corresponding to the deuterium atoms, confirming their presence and chemical environment.
³¹P NMR is particularly useful for characterizing organophosphorus compounds, providing information about the phosphorus center and its coupling to neighboring atoms. mdpi.comarvojournals.org
The combination of these techniques provides a comprehensive analysis of the synthesized this compound, ensuring its suitability as an internal standard.
Scalability and Efficiency Considerations in d10 Synthesis
The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges and considerations. The synthesis of isotopically labeled compounds is often more complex and costly than their unlabeled counterparts. spirochem.com
Key factors influencing scalability and efficiency include:
Cost and Availability of Deuterated Starting Materials: The primary cost driver is often the deuterated precursor, in this case, ethanol-d6. The efficiency of the entire synthetic route is crucial to minimize the consumption of this expensive starting material.
Reaction Conditions: Optimizing reaction conditions, such as temperature, pressure, and catalyst choice, is essential to maximize yields and minimize the formation of byproducts at each step.
Process Safety: As with any chemical synthesis, safety considerations are paramount, particularly when scaling up reactions.
Advanced Analytical Methodologies for Phosphamidon D10
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For Phosphamidon-d10, both gas and liquid chromatography techniques are employed, often coupled with mass spectrometry for sensitive and selective detection.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like phosphamidon (B1677709). lcms.cz When coupled with selected ion monitoring (SIM), GC-MS offers enhanced sensitivity and selectivity, which is particularly advantageous for trace-level analysis in complex matrices. nih.gov In SIM mode, the mass spectrometer is set to detect only specific ions known to be characteristic of the analyte of interest, in this case, this compound. chrom-china.comepa.gov This targeted approach minimizes background noise and interference from co-eluting matrix components, leading to lower detection limits and more reliable quantification. nih.govresearchgate.net
The analytical process typically involves sample preparation to isolate the analytes from the matrix, followed by injection into the GC system. epa.govepa.gov The GC separates compounds based on their boiling points and interaction with the stationary phase of the column. epa.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. epa.gov For this compound, specific fragment ions would be monitored to confirm its presence and for quantification. The use of a deuterated internal standard like this compound is crucial in GC-MS analysis to compensate for potential analyte losses during sample preparation and instrumental analysis. hpst.czreddit.com
Table 1: GC-MS/MS Parameters for a Multi-Residue Pesticide Analysis Including Phosphamidon
| Parameter | Setting |
|---|---|
| Instrument | Triple Quadrupole GC-MS/MS |
| Injection Mode | Splitless |
| Column | Varies depending on specific method |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Ramped temperature program to separate a wide range of pesticides |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table represents typical parameters and may vary based on the specific application and instrument. Data derived from a study on multi-residue pesticide analysis. thermoscientific.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of a broad range of pesticides, including polar and thermally labile compounds that are not amenable to GC analysis. diva-portal.orgca.govmdpi.com Phosphamidon and its deuterated internal standard, this compound, are well-suited for LC-MS/MS analysis. diva-portal.orgnih.gov The technique involves separating compounds using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) followed by detection with a tandem mass spectrometer. ca.gov
In LC-MS/MS, the first mass spectrometer (Q1) selects the precursor ion of the target analyte (e.g., the molecular ion of this compound). This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected by the second mass spectrometer (Q3). nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for accurate quantification even at very low concentrations. mdpi.com The use of an isotopically labeled internal standard like this compound is standard practice in LC-MS/MS to ensure accurate quantification by correcting for matrix effects and variations in instrument response. shimadzu.comeurl-pesticides.eu
Table 2: Example LC-MS/MS Conditions for Pesticide Analysis
| Parameter | Setting |
|---|---|
| LC System | UHPLC or HPLC |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS System | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table outlines common settings for LC-MS/MS pesticide analysis. Specific conditions can be optimized for different matrices and target analytes. ca.govmdpi.comnih.gov
Beyond standard GC-MS and LC-MS/MS, specialized chromatographic approaches can be employed for the analysis of this compound. Techniques like two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced separation for extremely complex samples. Another approach is the use of atmospheric pressure gas chromatography (APGC) coupled with mass spectrometry, which can offer softer ionization, potentially providing more molecular ion information and increased sensitivity. For sample preparation, techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently used to extract pesticides from various food and environmental matrices before chromatographic analysis. hpst.czmdpi.com Supercritical fluid chromatography (SFC) has also been explored as an alternative separation technique. scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectrometric Detection and Identification
Spectrometric techniques, particularly mass spectrometry, are indispensable for the definitive identification and precise quantification of this compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. uoa.gr This capability is invaluable for identifying unknown metabolites of phosphamidon in complex biological or environmental samples. nih.govresearchgate.netnih.gov In a metabolite profiling study, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, leading to more confident identifications. nih.govresearchgate.net When analyzing for this compound and its potential metabolites, HRMS can help to confirm their identity by providing exact mass data, which can then be compared to theoretical values.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for the absolute quantification of compounds. ontosight.ainih.gov The principle of IDMS involves adding a known amount of an isotopically labeled internal standard, such as this compound, to a sample before analysis. ontosight.ai The labeled standard is chemically identical to the analyte of interest and will behave similarly during extraction, cleanup, and analysis. nih.gov
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be calculated with high accuracy. ontosight.aiepa.gov This method effectively corrects for any analyte loss during sample processing and for matrix-induced signal suppression or enhancement in the mass spectrometer. epa.govnih.gov Therefore, the use of this compound in an IDMS workflow is the gold standard for the absolute quantification of phosphamidon. nih.govuniovi.es
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phosphamidon |
| Anthracene-d10 |
| Chrysene-d12 |
| Phenanthrene-d10 |
| Parathion-d10 |
| Diazinon-d10 |
| Chlorpyrifos-d10 |
| Triphenyl phosphate (B84403) |
| PCB-10 |
| DEP-d10 |
| DETP-d10 |
| DEDTP-d10 |
| DMTP-d6 |
| DMDTP-d6 |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
Sample Preparation and Matrix Effects in Diverse Environmental Matrices
The accurate quantification of this compound in complex environmental samples, such as soil, water, and plant tissues, is critically dependent on effective sample preparation. The primary challenges arise from the sample matrix itself, which contains a multitude of compounds that can interfere with analysis, leading to inaccurate results. These "matrix effects" can include signal suppression or enhancement during analysis by mass spectrometry. lcms.czspectroscopyonline.com Therefore, robust extraction and cleanup procedures are essential to isolate the target analyte from these interfering components.
Extraction Techniques (e.g., QuEChERS, Solid Phase Extraction)
The choice of extraction technique is pivotal for efficiently recovering this compound from a sample matrix. Two methods, QuEChERS and Solid Phase Extraction (SPE), are widely employed in pesticide residue analysis due to their effectiveness and adaptability.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a primary tool in multi-residue pesticide analysis for its simplicity and speed. waters.com It involves a two-step process: extraction and partitioning, followed by a cleanup step known as dispersive SPE (d-SPE). The general procedure, as outlined in protocols like AOAC Official Method 2007.01, begins with homogenizing the sample and extracting it with acetonitrile. waters.com Salts, typically magnesium sulfate (B86663) and sodium acetate (B1210297) or sodium chloride, are then added to induce liquid-liquid partitioning, which separates the acetonitrile layer (containing the pesticides) from the aqueous and solid sample components. hpst.cz This single-step buffered acetonitrile extraction is effective for a wide range of pesticides, including both polar and non-polar compounds. waters.com
Solid Phase Extraction (SPE)
SPE is another powerful technique for isolating analytes from complex matrices. epa.gov The process involves passing a liquid sample through a solid sorbent material, often packed in a cartridge or disk. epa.gov Target analytes, like this compound, are retained on the sorbent while matrix interferences pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. epa.gov The selection of the sorbent is crucial and depends on the chemical properties of the analyte and the matrix. For organophosphorus pesticides, C18 (octadecyl-bonded silica) is a commonly used sorbent in SPE disks. biotage.com The technique is highly versatile and can be applied to various aqueous samples, including groundwater and wastewater. epa.gov
Table 1: Comparison of Common Extraction Techniques for Pesticide Analysis
| Feature | QuEChERS | Solid Phase Extraction (SPE) |
|---|---|---|
| Principle | Acetonitrile extraction followed by salting-out partitioning and dispersive SPE cleanup. waters.com | Analyte retention on a solid sorbent followed by elution with a solvent. epa.gov |
| Typical Solvents | Acetonitrile (often with 1% acetic acid). hpst.cz | Methanol (for conditioning), Dichloromethane, Hexane, Ethyl Acetate (for elution). biotage.comgov.bc.ca |
| Common Sorbents | d-SPE Cleanup: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB). waters.com | Extraction: C18, Florisil. biotage.comgov.bc.ca |
| Sample Types | Fruits, vegetables, cannabis, stomach contents, soil. spectroscopyonline.comnih.gov | Groundwater, wastewater, marine water. biotage.comgov.bc.ca |
| Advantages | Fast, high throughput, low solvent usage, wide analyte range. waters.com | High selectivity, significant concentration factor, clean extracts. |
Clean-up Procedures and Interference Mitigation
After initial extraction, a cleanup step is almost always necessary to remove co-extracted matrix components that can interfere with detection and damage analytical instruments. epa.govshimadzu.com
In the QuEChERS workflow, this is accomplished using dispersive Solid Phase Extraction (d-SPE). An aliquot of the acetonitrile extract is mixed with a small amount of sorbent and anhydrous magnesium sulfate (to remove water). The choice of sorbent is critical for effective cleanup.
Primary Secondary Amine (PSA): This is the most common sorbent used in QuEChERS cleanup. It effectively removes organic acids, fatty acids, sugars, and some pigments, making it ideal for many plant-based matrices. waters.com
Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments like chlorophyll (B73375) and carotenoids from extracts of fruits and vegetables. lcms.cz However, it must be used with caution as it can also adsorb planar pesticides, leading to their loss. lcms.cz
C18: This sorbent is used to remove non-polar interferences, such as lipids.
For particularly challenging matrices, enhanced cleanup strategies may be required. For instance, novel sorbents and pass-through cleanup cartridges, such as Agilent's Captiva EMR–GPF, have been developed to provide highly selective matrix removal with improved analyte recovery and reduced matrix effects compared to traditional d-SPE. lcms.cz
Application of Internal Standards in Quantification
The use of a stable isotope-labeled internal standard is the most reliable method to compensate for matrix effects and potential analyte loss during sample preparation and analysis. lcms.cz this compound, as a deuterium-labeled analog of phosphamidon, is an ideal internal standard for this purpose. veeprho.comtheclinivex.com
An internal standard is a compound that is chemically identical to the analyte but has a different mass due to isotopic substitution. A known amount of this compound is added to the sample at the very beginning of the extraction process. spectroscopyonline.com Because it behaves almost identically to the non-labeled phosphamidon throughout extraction, cleanup, and chromatographic analysis, any loss of the target analyte will be mirrored by a proportional loss of the internal standard.
During analysis by mass spectrometry, the instrument distinguishes between the analyte and the internal standard by their mass difference. Quantification is based on the ratio of the analytical signal of the target analyte to the signal of the internal standard, rather than the absolute signal of the analyte. lcms.cz This ratiometric approach corrects for variations in extraction efficiency and matrix-induced signal suppression or enhancement, leading to significantly more accurate and precise results. lcms.cz
Table 2: Impact of Internal Standard Use on Analytical Accuracy in Complex Matrices
| Measurement Approach | Accuracy Variation | Relative Standard Deviation (RSD) |
|---|---|---|
| Without Internal Standard | Can differ by >60% | Can be >50% |
| With Internal Standard (e.g., this compound) | Falls within 25% | Drops below 20% |
Data derived from findings on the analysis of pesticides in challenging cannabis matrices, demonstrating the corrective power of isotopically labeled internal standards. lcms.cz
Emerging Analytical Techniques and Automation in d10 Detection
The field of analytical chemistry is continually evolving, with a focus on increasing throughput, sensitivity, and efficiency while reducing manual labor. These advancements are directly applicable to the analysis of this compound.
Automation in Sample Preparation and Analysis
Automation is a key trend for handling the large sample volumes common in environmental and food safety monitoring. lctech.de
Robotic Cleanup Systems: Fully automated systems, such as the LCTech FREESTYLE, can perform entire sample preparation workflows, including QuEChERS cleanup and SPE. lctech.de These systems improve reproducibility, reduce solvent consumption, and allow for unattended, overnight operation, significantly increasing laboratory efficiency. lctech.de
Automated SPE: Systems like the Biotage® Horizon 5000 can fully automate the SPE process for water samples, from sample loading to elution, leading to improved consistency and reduced labor costs. biotage.com
Automated Liner Exchange (ALEX): In gas chromatography (GC), repeated injections of complex matrix extracts can lead to the buildup of non-volatile residues in the inlet liner, causing analyte discrimination and poor accuracy. lcms.cz The GERSTEL ALEX system automates the exchange of the GC inlet liner, restoring system performance and enabling robust, high-throughput analysis of samples prepared by methods like QuEChERS. lcms.cz
Emerging Techniques
Beyond automation of established methods, new analytical approaches are being developed.
Dried Matrix Spot (DMS) Sampling: Originally developed for blood (Dried Blood Spot, DBS), this technique involves spotting a small volume of a liquid sample onto a collection card and allowing it to dry. The spot is then extracted for analysis. This approach simplifies sample collection, transport, and storage. A recent study demonstrated the use of a DBS approach coupled with GC-MS/MS for the analysis of organophosphorus insecticides, highlighting its potential as a simple and sensitive method for bioanalysis. nih.gov
Chemiluminescence Detection: While mass spectrometry is the dominant detection technique, other methods are being explored. A novel chemiluminescence method was developed for determining phosphamidon in water. nih.gov The method is based on the enhanced light emission from the reaction of luminol (B1675438) and hydrogen peroxide in the presence of phosphamidon. This technique offered a high sensitivity, with a detection limit of 0.0038 µg/mL. nih.gov
Table 3: Overview of Emerging and Automated Analytical Techniques
| Technique | Principle | Application in Pesticide Analysis |
|---|---|---|
| Robotic Sample Cleanup | Automation of multi-step cleanup procedures like QuEChERS or SPE using a robotic platform. lctech.de | High-throughput, reproducible cleanup of food and environmental extracts prior to GC/MS or LC/MS analysis. lctech.de |
| Automated Liner Exchange (ALEX) | Automated replacement of the GC inlet liner at user-defined intervals. lcms.cz | Mitigates matrix buildup effects in GC systems, ensuring accuracy and precision during continuous analysis of complex samples. lcms.cz |
| Dried Matrix Spot (DMS) | Sample is spotted and dried on a specialized card; a punch from the spot is then extracted. nih.gov | Simplifies sample collection and storage; has been successfully applied to the extraction of organophosphorus pesticides from blood. nih.gov |
| Chemiluminescence (CL) Detection | Measurement of light produced from a chemical reaction involving the analyte. nih.gov | Provides an alternative, highly sensitive detection method for phosphamidon in water samples. nih.gov |
Table 4: Compound Reference List
| Compound Name |
|---|
| Acenaphthene-d10 |
| Acetonitrile |
| Atrazine-d5 |
| Chrysene-d12 |
| Diazinon-d10 |
| 1,4-Dichlorobenzene-d4 |
| Dichlorvos-d6 |
| Dimethoate-d6 |
| Diuron-d6 |
| Ethyl Acetate |
| Hexane |
| Hydrogen Peroxide |
| Linuron-d6 |
| Luminol |
| Magnesium Sulfate |
| Malathion-d10 |
| Methanol |
| Naphthalene-d8 |
| Parathion-d10 |
| Perylene-d12 |
| Phenanthrene-d10 |
| Phosphamidon |
| This compound |
| Primary Secondary Amine (PSA) |
| Sodium Acetate |
| Sodium Chloride |
Environmental Fate and Transformation Dynamics of Phosphamidon D10
Hydrolytic Degradation Pathways and Kinetics
Hydrolysis is a primary mechanism for the degradation of organophosphate pesticides in aqueous environments. This process involves the cleavage of chemical bonds by the addition of water.
Influence of pH and Temperature on Hydrolysis
The rate of hydrolysis of organophosphorus compounds like Phosphamidon (B1677709) is significantly influenced by the pH and temperature of the surrounding water. Generally, hydrolysis is more rapid under alkaline conditions compared to neutral or acidic conditions.
Studies on Phosphamidon have shown its susceptibility to hydrolysis, a process that is expected to be a significant fate pathway for Phosphamidon-d10 in aquatic systems. The stability of Phosphamidon decreases as the pH increases. epa.govnih.govutoronto.ca For instance, the hydrolysis half-life of Phosphamidon at 25°C is considerably shorter at a basic pH compared to a neutral or acidic pH.
Temperature also plays a crucial role, with higher temperatures generally accelerating the rate of hydrolysis. nih.govutoronto.ca The relationship between temperature and the degradation rate can often be described by the Arrhenius equation, which quantifies the temperature dependence of reaction rates.
Table 1: Hydrolysis Half-life of Phosphamidon at Various pH Levels (Data for Phosphamidon is used as a surrogate for this compound)
| pH | Temperature (°C) | Half-life (Days) |
| 5 | 25 | > 30 |
| 7 | 25 | ~20-30 |
| 9 | 25 | ~10-15 |
Note: The values in this table are approximate and collated from various sources on Phosphamidon. The actual half-life of this compound may be longer due to the kinetic isotope effect.
Identification of Hydrolytic Byproducts
The hydrolysis of Phosphamidon involves the cleavage of the phosphate (B84403) ester bond. This process is anticipated to be the same for this compound. The primary hydrolytic byproducts identified from the degradation of Phosphamidon include:
Dimethyl phosphoric acid: Formed by the cleavage of the vinyl phosphate bond.
N,N-diethyl-2-chloroacetoacetamide: This is another major degradation product. epa.gov
α-chloro-N,N-diethylacetoacetamide
The formation of these byproducts leads to the detoxification of the parent compound, as the toxicity of the degradation products is generally lower than that of Phosphamidon itself.
Photodegradation Mechanisms in Aquatic and Terrestrial Environments
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can occur through two main mechanisms: direct photolysis and indirect (or sensitized) photolysis.
Direct and Sensitized Photolysis Kinetics
In direct photolysis, a molecule absorbs light energy, leading to its excitation and subsequent transformation. nih.gov In sensitized photolysis, other substances in the environment, known as sensitizers (e.g., humic acids in water), absorb light and transfer the energy to the pesticide molecule, causing it to degrade. nih.gov
For Phosphamidon, and by extension this compound, photodegradation has been shown to be an important dissipation pathway. researchgate.netnih.gov The kinetics of photodegradation are often modeled as pseudo-first-order reactions. nih.gov The rate of photodegradation can be significantly enhanced by the presence of photocatalysts such as titanium dioxide (TiO2) and zinc oxide (ZnO). researchgate.netnih.gov These semiconductor materials, when irradiated with UV light, generate highly reactive oxygen species (ROS), such as hydroxyl radicals, which are powerful oxidizing agents that can rapidly degrade organic pollutants. mdpi.com
Table 2: Factors Influencing the Photodegradation Rate of Phosphamidon (Data for Phosphamidon is used as a surrogate for this compound)
| Factor | Effect on Degradation Rate |
| Light Intensity | Increased intensity generally increases the rate. |
| Wavelength | UV-A and UV-B are most effective. |
| pH | Can influence the surface charge of photocatalysts and the speciation of the compound, thereby affecting the rate. |
| Presence of Photosensitizers | Substances like humic acids and photocatalysts (TiO2, ZnO) can significantly accelerate degradation. researchgate.netnih.gov |
Characterization of Phototransformation Products
The phototransformation of Phosphamidon is expected to yield a variety of products, depending on the specific conditions (e.g., presence of oxygen, sensitizers). The process often involves oxidation, dechlorination, and cleavage of the phosphate ester bond. While specific phototransformation products for this compound have not been detailed in the literature, studies on Phosphamidon suggest the formation of smaller, more polar molecules as the degradation proceeds. The ultimate end-products of complete mineralization would be carbon dioxide, water, phosphate, and chloride ions.
Microbial Biotransformation and Biodegradation in Environmental Compartments
Microbial biotransformation is a critical process in the environmental degradation of pesticides, where microorganisms such as bacteria and fungi use the chemical as a source of carbon, phosphorus, or other nutrients, breaking it down into less complex and typically less toxic substances. nmb-journal.cominflibnet.ac.inscribd.comslideshare.net
The biodegradation of organophosphorus compounds like Phosphamidon has been documented, and it is a significant route for their removal from soil and water. nih.gov Various soil microorganisms have been shown to degrade organophosphates. The initial step in the microbial degradation of many organophosphates is often hydrolysis, catalyzed by enzymes such as phosphotriesterases. nih.gov These enzymes can cleave the P-O or P-S bonds, leading to detoxification. acs.org
Aerobic and Anaerobic Soil Metabolism
The transformation of phosphamidon in soil is evaluated under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions to determine its persistence and the formation of degradation products. fao.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) require data on aerobic soil metabolism and anaerobic aquatic metabolism to assess the environmental fate of pesticides like phosphamidon. epa.gov These studies are crucial for understanding how the compound behaves in different soil environments it may encounter after application.
The methodology for these studies is standardized, often following guidelines such as the OECD Test Guideline 307. oecd.org Typically, soil samples are treated with the substance at a rate corresponding to the highest recommended field application. oecd.org The rate of transformation and the pathway of degradation are monitored over a period that usually does not exceed 120 days. fao.orgoecd.org To facilitate the tracking of the parent compound and its metabolites, 14C-labelled material is often used, allowing for the establishment of a mass balance that includes mineralization (conversion to CO2) and the formation of non-extractable, soil-bound residues. oecd.orgeurofins.com
Studies are conducted using a variety of representative soil types, which differ in organic carbon content, pH, clay content, and microbial biomass, to understand how these factors influence degradation rates. fao.org While pathway analysis can often be determined with one soil type, rate determination requires testing in at least three additional soils to cover a range of environmental conditions. fao.org
Table 1: Typical Parameters for Soil Metabolism Studies (based on OECD 307)
| Parameter | Specification | Purpose |
| Test Substance | Technical grade active ingredient (or 14C-labelled) | To study the degradation of the pure chemical. |
| Soil Types | Range of relevant soils (sandy loam, silty loam, etc.) | To assess degradation under various environmental conditions. |
| Application Rate | Corresponds to the highest recommended field rate | To simulate a realistic worst-case scenario. |
| Incubation | Dark, controlled temperature and moisture | To control abiotic degradation and maintain microbial activity. |
| Duration | Typically up to 120 days | To determine degradation rates (e.g., half-life) and identify major metabolites. |
| Analysis | Extraction and analysis of parent and transformation products; trapping of 14CO2 | To determine the degradation pathway and establish a mass balance. |
Aquatic Biotransformation Processes
When phosphamidon enters aquatic systems, its transformation is influenced by the chemical and biological characteristics of the water. Research on the influence of phosphamidon in lentic (still freshwater) environments shows that it can significantly alter water quality parameters that are linked to biological processes. nih.gov For instance, at a concentration of 1.8 mg/L, phosphamidon has been observed to significantly reduce dissolved oxygen. nih.gov At concentrations of 0.9 and 1.8 mg/L, it also reduces alkalinity. nih.gov
These changes indicate an impact on the aquatic biota. The reduction in dissolved oxygen can be linked to effects on phytoplankton and zooplankton populations, which are fundamental to aquatic food webs and oxygen production. nih.gov Studies have recorded a significant decrease in both phytoplankton and zooplankton populations at a phosphamidon concentration of 1.8 mg/L. nih.gov Such disruptions to the plankton community demonstrate the biotransformation potential and ecological impact of the compound in aquatic ecosystems. nih.gov The EPA has also identified the need for data on anaerobic aquatic metabolism to understand the fate of phosphamidon under conditions where oxygen is absent, such as in sediment layers. epa.gov
Role of Specific Microbial Consortia in Degradation
The biodegradation of complex xenobiotic compounds like phosphamidon is often carried out by microbial consortia rather than single microbial species. nih.govresearchgate.net These consortia consist of various bacteria and fungi that work synergistically to break down pollutants. researchgate.net While specific consortia for phosphamidon are not detailed in the provided literature, the mechanisms used to degrade other recalcitrant molecules like hydrocarbons and other pesticides are well-documented and applicable.
Microbial consortia enhance degradation through several mechanisms:
Synergistic Metabolism: Different microbial species may perform different steps in a degradation pathway, preventing the accumulation of toxic intermediates. researchgate.net
Production of Biosurfactants: Some bacteria, such as certain Pseudomonas species, produce biosurfactants that increase the solubility and bioavailability of hydrophobic pollutants, making them more accessible for microbial degradation. mdpi.commicrobiologyjournal.org
Co-metabolism: The pollutant is degraded by an enzyme or cofactor produced for a different metabolic purpose.
Enhanced Adaptation: The genetic diversity within a consortium allows for quicker adaptation to the presence of a new chemical substrate. nih.gov
Recent research has shown that consortia can be developed and selected for their ability to degrade specific materials, such as plastics or petroleum products, by enriching cultures from contaminated environments. microbiologyjournal.orgfrontiersin.org Lignin-degrading microorganisms are also considered potential degraders of complex polymers due to their production of non-specific oxidative enzymes. frontiersin.org Genera like Pseudomonas, Bacillus, and Achromobacter have been identified in consortia capable of degrading various complex organic pollutants. researchgate.netmdpi.com
Sorption, Mobility, and Leaching Potential in Soils and Sediments
Adsorption Coefficients and Soil Organic Carbon Interactions
The mobility of phosphamidon in soil is largely governed by its adsorption to soil particles. ca.gov This process is quantified by the soil adsorption coefficient (Koc), which normalizes the adsorption based on the soil's organic carbon content. researchgate.net Soil Organic Carbon (SOC) is a key component in the physicochemical protection and stabilization of chemicals in soil. rothamsted.ac.uk
A low Koc value indicates weak adsorption, suggesting that the compound will be more mobile and have a higher potential to leach through the soil. researchgate.net Studies on other organophosphorus pesticides in tropical karst soils, for example, found that low Freundlich adsorption coefficients (Kf) and resulting low Koc values (ranging from 9.45 to 71.80) corresponded to low adsorptivity and high mobility, posing a risk to groundwater. researchgate.net The interaction is not solely with organic carbon; minerals and metal ions like calcium also contribute to the retention of organic compounds in soil. copernicus.orgosti.gov The proportion of mineral-associated organic matter can range from 25% to over 90% of the total soil organic matter, highlighting its importance in sorption processes. osti.gov
Table 2: Illustrative Organic Carbon Partition Coefficients (Koc) and Mobility Potential
| Koc Value Range | Mobility Class | Leaching Potential |
| < 50 | Very High | High |
| 50 - 150 | High | High |
| 150 - 500 | Moderate | Moderate |
| 500 - 2000 | Low | Low |
| > 2000 | Very Low/Immobile | Very Low |
| This table provides a general classification of pesticide mobility based on Koc values. |
Leaching through Soil Columns and Groundwater Transport Modeling
Assessing the potential for phosphamidon to contaminate groundwater involves both laboratory experiments and computer modeling. Leaching experiments using large, undisturbed soil columns can simulate the movement of pesticides through the soil profile under controlled conditions. miljoeogressourcer.dk These experiments provide direct evidence of a chemical's mobility and can demonstrate processes like preferential transport through fractures in the soil structure. miljoeogressourcer.dk
To extrapolate these findings to a larger, field-scale scenario, various groundwater transport models are used. europa.eu These models simulate the fate and transport of pesticides from the soil surface down through the unsaturated zone to the groundwater. epa.gov They integrate data on the pesticide's properties (like degradation rate and sorption), soil characteristics, climate, and agricultural practices. europa.eu
Table 3: Common Groundwater Transport Models for Pesticide Assessment
| Model Name | Key Features |
| PRZM (Pesticide Root Zone Model) | Simulates chemical transport in the crop root and unsaturated soil zones; can model parent compounds and metabolites. epa.govepa.gov |
| SWAT (Soil and Water Assessment Tool) | A watershed-scale model used to simulate the transport of water-soluble chemicals; recent extensions have added capabilities for transport through tile drains and groundwater flow. copernicus.org |
| PELMO (Pesticide Leaching Model) | A one-dimensional model that simulates vertical water and pesticide movement in the unsaturated zone. europa.eu |
| PEARL (Pesticide Emission Assessment at Regional and Local scales) | Focuses on predicting pesticide concentrations in soil, leachate, and air at different scales. europa.eu |
| MACRO | A model that describes water flow and solute transport in structured soils, accounting for macropore flow. europa.eu |
These models are essential tools for regulatory assessments, helping to predict potential groundwater contamination under various "what-if" scenarios. europa.eucopernicus.org
Volatilization and Atmospheric Transport Considerations
Phosphamidon can enter the atmosphere through several pathways, including spray drift during application, wind erosion of contaminated soil particles, and volatilization from crop and soil surfaces. nih.govnih.gov As a semi-volatile organic compound (SVOC), its tendency to volatilize is a key factor in its environmental distribution. nih.gov Once in the atmosphere, pesticides can be transported over long distances, a phenomenon known as long-range atmospheric transport (LRAT). nih.gov
Metabolic Pathways and Biotransformation of Phosphamidon D10 in Non Human Organisms and Environmental Systems
In Vitro Metabolic Studies in Non-Human Tissues and Cell Lines
Role of Esterases and Cytochrome P450 Enzymes
The in-vitro metabolism of organophosphorus compounds like Phosphamidon-d10 is primarily facilitated by cytochrome P450 (CYP450) enzymes and to some extent, by esterases. nih.govmdpi.com These enzymes play a crucial role in the biotransformation of such compounds. nih.gov Specifically, CYP450 enzymes are key in the activation of phosphorothioate-containing organophosphates through a desulfuration reaction, which results in the formation of a more toxic oxon metabolite. nih.gov
Esterases, a class of Phase I drug-metabolizing enzymes, are also significantly involved in the metabolism of about 10% of clinical drugs that contain ester, amide, and thioester bonds. evotec.com Carboxylesterases, in particular, hydrolyze a variety of ester-containing compounds. evotec.com Studies on the insecticide triflumuron (B1682543) have shown that both CYP isoforms and esterases are capable of metabolizing the compound, with esterases demonstrating higher catalytic efficiency than CYPs. nih.gov While direct studies on this compound are limited, the metabolic pathways of similar organophosphates suggest a significant role for both enzyme families. For instance, in the case of malathion, detoxification by carboxylesterases competes with the activation by CYP450 to its toxic oxon form, malaoxon. epa.gov
The involvement of these enzymes can be complex, sometimes exhibiting biphasic decay, which suggests the action of multiple enzymes with different affinities or the influence of substrate/metabolite effects on metabolism. nih.govresearchgate.net The relative contribution of different CYP isoforms can also vary with the concentration of the substrate. nih.gov
Conjugation Reactions (e.g., Glucuronidation, Glutathione (B108866) Conjugation)
In Vivo Biotransformation in Model Organisms (e.g., Insects, Plants, Aquatic Species)
Absorption, Distribution, and Elimination Kinetics
The understanding of Phosphamidon's behavior in living organisms is crucial for assessing its environmental impact. In mammals, Phosphamidon (B1677709) is known to be metabolized into polar, non-toxic breakdown products. fao.org Limited data on ruminants indicate that Phosphamidon and its metabolites are rapidly degraded and primarily excreted in the urine. epa.gov
In plants, available data from studies on young bean plants show that phosphamidon degrades rapidly when applied to the leaves. epa.gov The absorption, distribution, and elimination of pesticides can vary significantly among different species and are influenced by the route of exposure. nih.gov For instance, in rats, the absorption of radiolabeled dimethoate, another organophosphate, from the gastrointestinal tract is efficient, with peak concentrations in plasma and tissues like the liver and kidney occurring shortly after administration. apvma.gov.au
The persistence of pesticides in the environment is a key factor; Phosphamidon itself is considered non-persistent. fao.org However, the potential for its degradates to have toxic effects is a concern, especially in avian species where delayed mortality has been observed. epa.govepa.gov
Identification of Metabolites and Degradates
The metabolism of phosphamidon in plants and animals is not fully understood. epa.gov However, studies on similar organophosphates provide insights into potential metabolites. One of the key metabolites of phosphamidon is dimethyl phosphate (B84403) (DMP). nih.gov DMP is also a metabolite of several other organophosphate insecticides, including mevinphos (B165942), dicrotophos, and dichlorvos. nih.gov DMP has been found to be a stable metabolite in biological samples, making it a useful biomarker for exposure to these pesticides. nih.gov
In studies with human liver microsomes, various metabolites of organophosphates have been identified using techniques like NMR and LC-MS/MS. nih.govmdpi.com For example, metabolites such as diethyl phosphonic acid, dimethyl phosphonic acid, and O,O-dimethyl dithiophosphate (B1263838) have been detected. nih.govmdpi.com The degradation of phosphamidon can also occur through photocatalysis in aqueous solutions, a process influenced by factors like pH and the presence of catalysts. researchgate.net
Table of Identified Metabolites and Degradates of Phosphamidon and Related Organophosphates
| Parent Compound | Metabolite/Degradate | System/Organism | Reference |
|---|---|---|---|
| Phosphamidon | Dimethyl phosphate (DMP) | Human | nih.gov |
| Phosphamidon | Polar non-toxic breakdown products | Mammals | fao.org |
| Mevinphos | Configurational isomers | Human Liver Microsomes | nih.govmdpi.com |
| Malathion | O,O-dimethyl dithiophosphate | Human Liver Microsomes | nih.gov |
| Chlorpyrifos (B1668852) | Chlorpyrifos oxon | Human Liver Microsomes | nih.govmdpi.com |
Isomer-Specific Metabolic Differences (Z and E isomers)
Phosphamidon exists as a mixture of geometric isomers, the (Z) and (E) isomers. epa.govtheclinivex.com The (Z) isomer is known to be the more insecticidally active form. epa.gov Research has shown that there can be significant differences in the metabolic rates of Z and E isomers of organophosphorus compounds. nih.govresearchgate.net
In vitro studies using human liver microsomes have demonstrated that for compounds like mevinphos and phosphamidon, the Z and E isomers exhibit different metabolic rates. nih.govmdpi.com This isomer-specific metabolism highlights the importance of considering the stereochemistry of pesticides when evaluating their biological activity and fate. michberk.com The differential metabolism can be attributed to the specific interactions of each isomer with the active sites of metabolizing enzymes like cytochrome P450s. nih.govresearchgate.netmichberk.com
Tracing Metabolic Fates Using Deuterated Labeling
The use of isotope-labeled compounds is a highly effective and reliable approach for studying the metabolic fate of biologically active molecules. researchgate.netdatahorizzonresearch.com In the context of pesticide science, deuterated labeling, which involves the substitution of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), offers a powerful tool for elucidating biotransformation pathways. researchgate.netjst.go.jp this compound, a deuterated analog of the organophosphate insecticide phosphamidon, is designed for such metabolic studies. The incorporation of deuterium provides a stable isotopic signature that allows researchers to track the molecule and its breakdown products through complex biological and environmental systems. datahorizzonresearch.comisotope.com
The fundamental principle behind using deuterated compounds like this compound lies in the kinetic isotope effect. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, such as those catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov By observing how this altered metabolic rate affects the formation of various metabolites, scientists can gain crucial insights into the specific sites of enzymatic attack on the molecule. This "deuterium switch" can help improve understanding of pharmacokinetic and pharmacodynamic properties. nih.gov
Deuterium-labeled compounds are extensively used in metabolic fate studies and as internal standards for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov Analytical instruments like liquid chromatography-mass spectrometry (LC-MS) can readily distinguish this compound and its deuterated metabolites from their naturally occurring, non-labeled counterparts due to the mass difference imparted by the deuterium atoms. researchgate.net This allows for precise quantification and structural characterization of metabolites in various matrices, such as tissues, urine, soil, and water, providing a clear picture of the parent compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net While radiolabeling with isotopes like ³²P has been used in past studies on phosphamidon, stable isotope labeling with deuterium avoids the complications of radioactivity and offers a robust method for modern metabolic investigations. inchem.org
Comparative Metabolism Across Species and Environmental Niches
The biotransformation of phosphamidon varies significantly across different organisms and environmental compartments. inchem.orgepa.gov These differences are critical for understanding its efficacy as an insecticide and its potential environmental impact. Metabolism generally proceeds through reactions such as oxidation, hydrolysis, and demethylation, leading to various degradation products. inchem.org
In mammals, such as rats and goats, phosphamidon is metabolized and excreted rapidly, primarily in the urine. inchem.orgepa.gov Key metabolic reactions include oxidation and hydrolysis. inchem.org Studies have identified several metabolites in mammals, including desethyl phosphamidon, phosphamidon amide, and deschloro-phosphamidon. inchem.org The majority of the dose, however, is converted into non-toxic, polar metabolites that are easily excreted. inchem.org
In plants, phosphamidon degrades rapidly. epa.gov Studies on bean plants and cotton have shown that after foliar application, phosphamidon is broken down into metabolites such as O-demethyl phosphamidon, N-desethyl phosphamidon, and dimethyl phosphate. epa.govnih.gov
In environmental systems, the fate of phosphamidon is influenced by both biotic and abiotic factors. It is susceptible to hydrolysis, especially in alkaline conditions. epa.govfao.org In aerobic soil, phosphamidon has a relatively short lifespan, degrading into major nonvolatile products like N,N-diethyl-2-chloroacetoacetamide and N-ethyl-2-chloroacetamide. epa.gov However, the parent compound is considered to be highly mobile in soil. epa.gov In aquatic environments, phosphamidon can impact various organisms. nih.govepa.gov Its degradation is influenced by light, bacteria, and suspended particles, involving both hydrolysis and oxidation to form less toxic phosphoric or phosphonic acids. inchem.org
The following table provides a comparative overview of the known metabolites of phosphamidon in different systems.
| System/Organism | Identified Metabolites | Primary Metabolic Pathways | Reference |
|---|---|---|---|
| Mammals (Rats, Goats) | Desethyl phosphamidon, Phosphamidon amide, Deschloro-phosphamidon, Dimethyl phosphate, Phosphoric acid | Oxidation, Hydrolysis | inchem.orgnih.gov |
| Plants (Beans, Cotton) | O-demethyl phosphamidon, N-desethyl phosphamidon, Hydroxyethyl phosphamidon, Dimethyl phosphate, Orthophosphate | Hydrolysis, Demethylation | epa.govnih.gov |
| Insects (Tobacco Budworm) | O-demethyl phosphamidon, N-desethyl phosphamidon, Hydroxyethyl phosphamidon, Dimethyl phosphate, Orthophosphate | Hydrolysis, Oxidation | nih.gov |
| Soil (Aerobic) | N,N-diethyl-2-chloroacetoacetamide, N-ethyl-2-chloroacetamide | Hydrolysis, Degradation | epa.gov |
| Water | Mono- or di-substituted phosphoric/phosphonic acids | Hydrolysis, Oxidation | inchem.org |
Application of Phosphamidon D10 As an Isotopic Tracer in Mechanistic Studies
Elucidation of Environmental Degradation Mechanisms
The use of isotopically labeled compounds like Phosphamidon-d10 is instrumental in studying the environmental degradation of pesticides. taylorfrancis.comiastate.edu These studies aim to understand the transformation of pesticides under various environmental conditions, a crucial aspect of assessing their environmental impact. taylorfrancis.com
Research on the degradation of pesticides often involves tracking their breakdown products. For instance, studies on the photocatalyzed degradation of phosphamidon (B1677709) in aqueous titanium dioxide suspensions have been conducted to understand the kinetics and mechanisms of its decomposition. researchgate.net While these particular studies did not explicitly use this compound, the principles of tracing degradation pathways are the same. The use of a labeled compound would allow for the unambiguous identification of degradation products derived from the parent molecule, even in complex environmental matrices.
Key degradation mechanisms for pesticides include:
Hydrolysis: The cleavage of chemical bonds by the addition of water. For many pesticides, this is a primary degradation route. iastate.edu
Oxidation: A reaction that involves the loss of electrons.
Reduction: A reaction that involves the gain of electrons.
Photochemical Reactions: Degradation initiated by light energy. taylorfrancis.com
By spiking an environmental sample (e.g., soil or water) with this compound and analyzing it over time using techniques like mass spectrometry, scientists can precisely track the formation of various degradation products. This helps in constructing detailed degradation pathways and understanding the rates at which these processes occur. This information is vital for predicting the persistence and potential long-term effects of phosphamidon in the environment. The EPA has previously required data on the environmental fate of phosphamidon, including hydrolysis, photodegradation, and metabolism in soil and aquatic environments. epa.gov
In-Depth Analysis of Metabolic Pathways in Biological Systems
This compound is a valuable tool for conducting in-depth analyses of metabolic pathways in various biological systems. veeprho.cominchem.orgdiva-portal.org Understanding how an organism's metabolism breaks down a foreign compound (xenobiotic) like phosphamidon is fundamental to toxicology and drug development. ids.ac.uk
Metabolic processes, primarily occurring in the liver, involve a series of enzymatic reactions that transform xenobiotics into more water-soluble compounds, facilitating their excretion. ids.ac.uk In the case of phosphamidon, metabolism in mammals leads to the formation of several breakdown products. fao.org Studies in rats and goats have identified key metabolites such as desethyl phosphamidon, phosphamidon amide, and deschloro-phosphamidon. inchem.org The majority of the administered dose is excreted as non-toxic polar metabolites in the urine. inchem.org
By administering this compound to a test organism, researchers can use mass spectrometry to distinguish the metabolites of the administered dose from any endogenous compounds with similar structures. This allows for the precise identification and quantification of metabolites, helping to elucidate the complete metabolic pathway. nih.gov This detailed understanding of metabolism is crucial for assessing the potential toxicity of the parent compound and its metabolites.
Table 1: Key Metabolic Reactions in Pesticide Biotransformation
| Reaction Type | Description |
| Oxidation | Addition of oxygen or removal of hydrogen. Often the first step in metabolizing foreign compounds. |
| Reduction | Addition of hydrogen or removal of oxygen. |
| Hydrolysis | Cleavage of a molecule by the addition of water. Important for ester-containing pesticides. iastate.edu |
| Conjugation | Addition of an endogenous molecule (e.g., glucuronic acid, sulfate) to the pesticide or its metabolite to increase water solubility and facilitate excretion. iastate.edu |
This table provides a general overview of metabolic reactions involved in pesticide biotransformation.
Quantification of Compound Uptake and Translocation
The application of this compound extends to quantifying the uptake and movement of the compound within biological systems, particularly in plants. diva-portal.org Understanding how pesticides are absorbed by and transported through plants is essential for evaluating their efficacy and potential for residues in food crops. nih.gov
Studies have shown that the physicochemical properties of a pesticide, such as its octanol/water partition coefficient (log Kow) and water solubility, significantly influence its uptake and translocation by plants. nih.gov For example, a study on various pesticides in maize demonstrated that uptake and translocation are governed by these properties. nih.gov
Using this compound, researchers can precisely measure the amount of the compound that has been absorbed by a plant's roots and transported to its shoots and leaves. After exposing a plant to soil or a nutrient solution containing a known concentration of this compound, different plant tissues can be harvested and analyzed. The presence and concentration of the labeled compound in various parts of the plant provide a clear picture of its uptake and translocation dynamics. This approach has been used to study the movement of other pesticides, like azoxystrobin, in tomato plants. nih.gov
Bioavailability and Bioaccumulation Studies (mechanistic aspects)
This compound is a powerful tracer for investigating the mechanistic aspects of bioavailability and bioaccumulation. Bioavailability refers to the fraction of an administered compound that reaches the systemic circulation, while bioaccumulation is the gradual accumulation of substances, such as pesticides, in an organism.
Isotopically labeled compounds are crucial in these studies to differentiate the experimentally introduced substance from any pre-existing background levels of the non-labeled compound. This allows for accurate measurement of how much of the substance is absorbed and retained by the organism over time.
For instance, studies on the toxicity of phosphamidon to wildlife have indicated that it is rapidly and thoroughly taken up from the gastrointestinal tracts of birds. nih.gov Using this compound in such studies would enable precise quantification of absorption rates and the extent of accumulation in various tissues. This provides a clearer understanding of the toxicokinetics and the potential for secondary poisoning in the food chain.
Development and Validation of Analytical Methods using d10 as Internal Standard
One of the most significant applications of this compound is its use as an internal standard in the development and validation of analytical methods. veeprho.comlabmix24.comavantorsciences.com Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds to achieve highly accurate and precise quantification of target analytes.
In this method, a known amount of the isotopically labeled internal standard (in this case, this compound) is added to a sample before any processing or extraction steps. gov.bc.cauva.es Because the labeled standard is chemically identical to the analyte of interest (phosphamidon), it behaves in the same way during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
By measuring the ratio of the non-labeled analyte to the labeled internal standard in the final analysis (typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)), the initial concentration of the analyte in the sample can be accurately determined, compensating for any matrix effects or variations in extraction efficiency. avantorsciences.comshimadzu.combrjac.com.br This approach is widely used for the analysis of pesticide residues in various matrices, including food, water, and biological tissues. shimadzu.commedchemexpress.comthermofisher.com
Table 2: Analytical Techniques Utilizing Isotope-Labeled Standards
| Technique | Abbreviation | Principle |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on their physical and chemical properties, followed by detection and identification based on their mass-to-charge ratio. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds in a liquid mobile phase, followed by mass spectrometric detection. Suitable for a wide range of compounds, including those that are not volatile. |
| Isotope Dilution Mass Spectrometry | IDMS | A quantitative method where a known amount of an isotopically labeled standard is added to a sample to correct for analyte loss during sample preparation and analysis. |
This table summarizes common analytical techniques where isotope-labeled standards like this compound are employed.
Ecotoxicological Research Methodologies Employing Phosphamidon D10 for Mechanistic Insights
Assessment of Biochemical Modes of Action (e.g., Cholinesterase Inhibition Mechanisms)
Phosphamidon-d10, a deuterated analog of the organophosphate insecticide phosphamidon (B1677709), serves as a critical tool in ecotoxicological research, particularly for elucidating biochemical modes of action. usbio.net The primary mechanism of toxicity for organophosphates, including phosphamidon, is the inhibition of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system in both insects and vertebrates. ontosight.ainih.gov AChE inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors and resulting in a state of "cholinergic crisis" characterized by a range of symptoms from muscle weakness to respiratory failure. epa.govnih.gov
The use of deuterated analogs like this compound is instrumental in detailed mechanistic studies. nih.govacs.org While the core toxic action of phosphamidon is AChE inhibition, the nuances of this interaction, including the rates of phosphorylation, dealkylation, and aging of the inhibited enzyme, can be investigated with greater precision using isotopically labeled compounds. mdpi.comnih.gov Deuterium (B1214612) substitution can influence the metabolic fate of the molecule due to the kinetic isotope effect, where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. nih.govacs.org This allows researchers to differentiate between the parent compound and its metabolites, providing clearer insights into which chemical species is responsible for the observed toxicity and how it interacts with the target enzyme. cdnsciencepub.comnih.gov
Studies on various organophosphates have demonstrated that the toxicity can differ significantly between compounds, and even between different formulations of the same compound, due to variations in their interaction with AChE and the presence of toxic metabolites. researchgate.netscience.gov Research has shown that phosphamidon inhibits human erythrocyte membrane AChE in vitro in an uncompetitive manner. nih.gov By using this compound as an internal standard in mass spectrometry-based assays, scientists can accurately quantify the parent compound and its metabolites in biological samples, helping to build a more complete picture of the dose-response relationship and the specific biochemical events that lead to toxicity. rsc.org
A mode of action is defined as the common physiological and behavioral signs that characterize an adverse biological response, while the toxic mechanism refers to the underlying biochemical processes. wikipedia.orgnih.gov For organophosphates, the mode of action is neurotoxicity, and the primary mechanism is AChE inhibition. nih.govtaylorandfrancis.com Understanding these mechanisms is crucial for developing predictive models in ecotoxicology. nih.govunlp.edu.ar
Table 1: Key Concepts in the Biochemical Mode of Action of Phosphamidon
| Concept | Description | Relevance to this compound |
|---|---|---|
| Mode of Action | A common set of physiological and behavioral signs characterizing a type of adverse biological response. wikipedia.orgnih.gov For phosphamidon, this is neurotoxicity. nih.govtaylorandfrancis.com | Provides the broader context for investigating the specific biochemical interactions. |
| Mechanism of Action | The specific biochemical process underlying the mode of action. wikipedia.orgnih.gov For phosphamidon, it is primarily the inhibition of acetylcholinesterase (AChE). ontosight.ainih.gov | This compound allows for detailed investigation of this mechanism, including enzyme kinetics and the role of metabolites. cdnsciencepub.comrsc.org |
| Acetylcholinesterase (AChE) Inhibition | The binding of the organophosphate to the active site of AChE, preventing it from breaking down acetylcholine. epa.govorst.edu | The central toxic event studied using deuterated analogs for precise quantification and mechanistic understanding. nih.gov |
| Kinetic Isotope Effect | The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov | The stronger C-D bond in this compound can alter its metabolism, helping to distinguish the toxicity of the parent compound from its metabolites. acs.orgnih.gov |
Investigation of Sub-Lethal Physiological and Cellular Responses
The application of this compound extends to the investigation of sub-lethal physiological and cellular responses in non-target organisms. Sub-lethal effects are adverse impacts on individuals that survive exposure to a toxicant, which can manifest in various physiological or behavioral changes, including development, longevity, and reproduction. wur.nl These effects are crucial for understanding the long-term ecological consequences of pesticide exposure.
Deuterated analogs like this compound are valuable in these studies because they allow for precise tracing and quantification of the toxicant within the organism and its cells. This helps researchers to correlate specific cellular and physiological responses with internal concentrations of the pesticide and its metabolites. nih.govrsc.org For example, studies on other compounds have shown that deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and thereby changing the toxicity profile. cdnsciencepub.comnih.gov This makes this compound a useful tool for dissecting the complex interplay between exposure, metabolism, and sub-lethal toxicity.
Table 2: Examples of Sub-Lethal Effects Investigated in Ecotoxicology
| Type of Effect | Description | Potential for Investigation with this compound |
|---|---|---|
| Physiological | Changes in metabolic rates, growth, development, and reproduction. wur.nl | Allows for correlation of physiological changes with internal concentrations of the parent compound and its metabolites. |
| Cellular | Alterations in cell membrane properties, enzyme activities (e.g., detoxification enzymes), and induction of oxidative stress. nih.govplos.org | Facilitates tracing the compound to the cellular level to understand the direct causes of cellular damage. |
| Behavioral | Impairment of foraging, orientation, feeding, and oviposition. ufv.brresearchgate.net | Helps to link neurotoxic mechanisms with observable behavioral changes by quantifying exposure levels in neural tissues. |
Use of Deuterated Analogs in Environmental Exposure Assessment Studies
Deuterated analogs, such as this compound, are indispensable tools in environmental exposure assessment studies. taylorandfrancis.comepa.gov Their primary application is as internal standards in analytical methods, particularly chromatography coupled with mass spectrometry (GC-MS or LC-MS). google.comacademie-sciences.fr This technique, known as isotope dilution mass spectrometry (IDMS), allows for highly accurate and precise quantification of the target analyte (in this case, phosphamidon) in complex environmental matrices like water, soil, and biological tissues. rsc.org
The principle behind using a deuterated standard is that it behaves almost identically to the non-deuterated (native) compound during sample extraction, cleanup, and analysis. rsc.org Because it is chemically similar, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard. Since the standard is added at a known concentration at the beginning of the analysis, it can be used to correct for these losses, leading to a more accurate measurement of the native compound's concentration. The mass spectrometer can distinguish between the deuterated and non-deuterated forms due to their mass difference.
Phosphamidon has been detected in environmental monitoring programs, and accurate quantification is essential for assessing risks to ecosystems and human health. gov.bc.canih.govgov.bc.ca The use of this compound as an internal standard improves the reliability of these monitoring data. uoa.gr For instance, deuterated compounds are routinely used for the quantification of environmental pollutants and residual pesticides. academie-sciences.fr This enhanced analytical accuracy is crucial for regulatory purposes, for tracking the environmental fate of pesticides, and for understanding the exposure of non-target organisms. epa.govepa.gov
Furthermore, deuterated analogs can be used as tracers in environmental fate studies to track the movement and degradation of a pesticide in the environment. nih.govrsc.org By introducing a known amount of the deuterated compound into a controlled environmental system (e.g., a soil column or an aquatic microcosm), researchers can follow its transport, transformation, and uptake by organisms, providing valuable data for exposure modeling.
Table 3: Role of this compound in Environmental Exposure Assessment
| Application | Methodology | Advantage |
|---|---|---|
| Internal Standard | Isotope Dilution Mass Spectrometry (IDMS) | Corrects for analyte loss during sample preparation and analysis, leading to highly accurate quantification. rsc.org |
| Environmental Monitoring | Quantification in water, soil, and biota. gov.bc.canih.gov | Provides reliable data on the levels of phosphamidon contamination in various environmental compartments. academie-sciences.fr |
| Tracer Studies | Controlled release and tracking in environmental systems. | Helps to understand the transport, degradation, and fate of the pesticide in the environment. nih.govacs.org |
Mechanistic Studies on Environmental Transport and Bioavailability to Non-Target Organisms
Understanding the environmental transport and bioavailability of pesticides is fundamental to assessing their ecological risk. Phosphamidon is known to be mobile in soil and can contaminate water bodies through runoff and spray drift. epa.gov Its persistence and transport in the environment determine the extent to which non-target organisms are exposed. ijc.org
Deuterated analogs like this compound are valuable in mechanistic studies designed to unravel the processes governing a pesticide's environmental fate. jst.go.jp For example, they can be used to study degradation pathways, such as hydrolysis and photolysis, under various environmental conditions. jst.go.jp The use of deuterated solvents or compounds can help in identifying degradation products through mass spectrometry, providing insights into the transformation mechanisms. jst.go.jpacs.org
Bioavailability, the fraction of the total amount of a chemical in the environment that is available for uptake by an organism, is a key factor influencing toxicity. mdpi.com A pesticide may be present in the soil or water but not be toxic if it is not in a form that can be absorbed by organisms. Studies have shown that the presence of other substances, such as microplastics, can affect the bioavailability and persistence of pesticides. mdpi.com
This compound can be used in experiments to quantify the uptake and bioaccumulation of phosphamidon in various non-target organisms, such as aquatic invertebrates, fish, and birds. researchgate.net Because phosphamidon is highly toxic to a wide range of non-target species, understanding its bioavailability is critical. epa.govresearchgate.net By using the deuterated form as a tracer, researchers can precisely measure how much of the compound is absorbed from the environment, how it is distributed among different tissues, and how it is metabolized and excreted. This information is essential for linking environmental concentrations to internal body burdens and, ultimately, to toxic effects. wikipedia.org
Table 4: Research Areas in Environmental Transport and Bioavailability of Phosphamidon
| Research Area | Key Questions | Contribution of this compound |
|---|---|---|
| Environmental Transport | How does phosphamidon move through soil, water, and air? What are its degradation rates and pathways? epa.govijc.org | Acts as a tracer to follow movement and transformation in controlled environmental systems. Helps identify degradation products. jst.go.jpacs.org |
| Bioavailability | What fraction of phosphamidon in the environment can be taken up by organisms? How do environmental factors influence this? mdpi.com | Allows for precise measurement of uptake from different environmental media (water, soil, food). |
| Bioaccumulation | To what extent does phosphamidon accumulate in the tissues of non-target organisms? | Enables quantification of internal body burdens and tissue-specific distribution, linking exposure to potential toxicity. researchgate.net |
Regulatory Science and Environmental Monitoring Methodologies Utilizing Phosphamidon D10
Role of d10 in Method Development for Environmental Residue Analysis
Phosphamidon-d10, a deuterated form of the organophosphate insecticide phosphamidon (B1677709), serves as a critical internal standard in the development of analytical methods for detecting pesticide residues in environmental samples. clearsynth.comscioninstruments.commusechem.com The use of stable isotope-labeled internal standards like this compound is considered ideal for quantitative mass spectrometry (MS) methods because they are nearly identical to the target analyte in their chemical and physical properties but differ in mass-to-charge ratio (m/z). scioninstruments.com This similarity ensures that the internal standard and the native analyte behave almost identically during sample preparation, extraction, and chromatographic analysis. musechem.comnih.govmdpi.com
The primary role of this compound is to compensate for the loss of the target analyte during sample processing and to correct for matrix effects. clearsynth.commusechem.com Environmental matrices such as soil, water, and plant tissues are complex and can interfere with the analytical signal, either enhancing or suppressing it. clearsynth.comscioninstruments.com By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations in the signal due to these matrix effects can be normalized. nih.govmdpi.com The ratio of the signal from the native phosphamidon to the signal from this compound is used for quantification, leading to more accurate and reliable results. clearsynth.com
The development of robust analytical methods, such as those using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for pesticide residue analysis heavily relies on the use of such internal standards. hpst.czshimadzu.com These methods are essential for monitoring the presence of pesticides in the environment and ensuring compliance with regulatory limits. fao.orggcms.cz The use of deuterated internal standards like this compound allows for the development of reliable and transferable quantitative protocols that can be used across different laboratories. nih.gov
Table 1: Research Findings on the Application of Deuterated Internal Standards in Environmental Analysis
| Research Focus | Key Finding | Reference |
| Quantification of Tire Tread Particles | A deuterated internal standard with a similar polymeric structure was successfully used to correct for variable analyte recovery caused by sample size, matrix effects, and ion source variability in pyrolysis-GC/MS analysis. | nih.govmdpi.com |
| Pesticide Residue Analysis in Food | Multi-residue analysis methods using GC-MS/MS often recommend the use of deuterated internal standards like d10-parathion for signal normalization, though the cost and availability for all pesticides can be a limitation. | hpst.cz |
| Pesticide Analysis in Water | The combination of solid-phase micro-extraction (SPME) with GC-MS/MS using internal standards provides a highly selective and sensitive method for the determination of pesticide residues in water samples. | researchgate.net |
| General Environmental Monitoring | Deuterated internal standards are invaluable for monitoring pollutants in environmental samples, enabling accurate quantification and compensation for matrix effects. | clearsynth.com |
Application in Quality Assurance/Quality Control for Monitoring Programs
In the context of environmental monitoring programs, this compound plays a crucial role in quality assurance and quality control (QA/QC). clearsynth.commdpi.com The inclusion of isotopically labeled internal standards is a fundamental component of method validation, ensuring that the analytical procedure is robust, reproducible, and fit for its intended purpose. musechem.com
QA/QC protocols in environmental laboratories often mandate the use of internal standards to monitor the performance of the analytical system over time. epa.gov By spiking samples, blanks, and calibration standards with a consistent amount of this compound, analysts can track instrument sensitivity, chromatographic retention time stability, and the efficiency of the sample preparation process. scioninstruments.commusechem.com Any significant deviation in the response of the internal standard can indicate a problem with the analytical run, such as instrument drift or issues with the extraction procedure. scioninstruments.com
This application is vital for ensuring the integrity and comparability of data generated from long-term monitoring programs. epa.gov Regulatory bodies rely on this high-quality data to assess environmental contamination and the effectiveness of pesticide regulations. fao.orgeuropa.eu The use of this compound and other deuterated standards helps to ensure that the analytical results are defensible and can be confidently used for regulatory decision-making. nih.govmdpi.com
Table 2: Quality Control Parameters Monitored Using this compound
| QC Parameter | Role of this compound | Reference |
| Analyte Recovery | Corrects for losses during sample extraction and cleanup. | nih.govmdpi.com |
| Matrix Effects | Compensates for signal suppression or enhancement from co-eluting matrix components. | clearsynth.comscioninstruments.com |
| Instrumental Stability | Provides a stable reference point to monitor for instrument drift and sensitivity changes. | scioninstruments.com |
| Method Reproducibility | Ensures consistent and reliable results across different analytical batches and laboratories. | musechem.comnih.gov |
Contribution to Environmental Risk Assessment Models (e.g., fate modeling, transport models)
Accurate analytical data, fortified by the use of internal standards like this compound, is fundamental to the development and validation of environmental risk assessment models. nih.govnumberanalytics.com These models are used to predict the environmental fate and transport of pesticides, which is crucial for understanding their potential impact on ecosystems and human health. numberanalytics.comresearchgate.net
Fate and transport models simulate processes such as degradation, sorption, and mobility of pesticides in different environmental compartments like soil and water. numberanalytics.comnih.gov The input parameters for these models, such as the initial concentration of the pesticide and its degradation rates, are derived from experimental data. epa.govrivm.nl The accuracy of this data, ensured by robust analytical methods using internal standards, directly influences the reliability of the model's predictions. nih.gov
For instance, field studies designed to measure the dissipation of phosphamidon in soil or its runoff into water bodies rely on precise quantification of its residues over time. epa.gov The use of this compound in the analysis of these samples ensures that the measured concentrations are accurate, leading to more reliable calculations of half-life and mobility parameters. numberanalytics.comepa.gov This, in turn, enhances the predictive power of risk assessment models used by regulatory agencies to evaluate the potential for environmental contamination and to establish safe use guidelines for pesticides. who.intnih.gov
Standardization of Analytical Protocols for Regulatory Compliance
The standardization of analytical protocols is a cornerstone of regulatory science, ensuring that data submitted to and generated by regulatory agencies is consistent, comparable, and of high quality. europa.euapvma.gov.au The use of deuterated internal standards like this compound is a key element in achieving this standardization for pesticide residue analysis. clearsynth.commdpi.com
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and European authorities provide guidance documents for analytical methods used for monitoring and risk assessment. europa.euepa.gov These documents often recommend or require the use of internal standards to ensure the accuracy and reliability of the analytical data. europa.euapvma.gov.au By incorporating this compound into analytical methods for phosphamidon, laboratories can demonstrate compliance with these regulatory standards. mdpi.comlibretexts.org
Standardized methods facilitate inter-laboratory comparisons and the validation of new analytical techniques. nih.govlibretexts.org When different laboratories use the same standardized protocol, which includes the use of a specific internal standard like this compound, the results are more likely to be consistent. nih.gov This is crucial for creating a harmonized approach to environmental monitoring and for ensuring a level playing field in the enforcement of pesticide regulations. europa.eu The adoption of such standardized protocols ultimately strengthens the scientific basis for regulatory decisions concerning environmental protection. apvma.gov.au
Future Research Directions and Emerging Methodologies for Phosphamidon D10 Studies
Integration of Multi-Omics Approaches with Isotopic Tracing
The future of studying Phosphamidon-d10, a deuterated form of the organophosphate insecticide Phosphamidon (B1677709), lies in the integration of multi-omics approaches with isotopic tracing. usbio.net This powerful combination allows for a comprehensive understanding of the metabolic fate and toxicological pathways of the compound within biological systems. While Phosphamidon itself has been the subject of numerous studies, the use of its isotopically labeled counterpart, this compound, opens new avenues for detailed mechanistic investigation. fao.orgnhrc.gov.np
Multi-omics, which encompasses genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular responses of an organism to a particular stimulus. nih.goveuropa.eu When combined with the isotopic labeling of this compound, researchers can precisely track the compound and its metabolites through various metabolic and signaling pathways. This approach can reveal not only the direct targets of the pesticide but also the downstream effects on gene expression, protein synthesis, and metabolite profiles. europa.eunih.gov For instance, transcriptomic analysis can identify genes that are up- or down-regulated in response to this compound exposure, while proteomics can pinpoint changes in protein expression and post-translational modifications. Metabolomics, in turn, can identify the specific breakdown products of this compound and how they perturb endogenous metabolic networks.
A significant advantage of using this compound is the ability to distinguish between the administered compound and its naturally occurring counterparts, reducing background noise and increasing the accuracy of analytical measurements. This is particularly crucial in complex biological matrices where numerous other compounds may be present.
Table 1: Potential Multi-Omics Applications in this compound Research
| Omics Field | Research Application | Expected Insights |
| Genomics | Identifying genetic predispositions to Phosphamidon susceptibility. | Discovery of genes involved in detoxification or sensitivity pathways. |
| Transcriptomics | Analyzing changes in gene expression following exposure. | Understanding the regulatory networks affected by this compound. |
| Proteomics | Profiling protein expression and modifications. | Identification of direct protein targets and downstream signaling cascades. |
| Metabolomics | Tracking the metabolic fate of this compound. | Elucidation of detoxification pathways and identification of toxic metabolites. |
This integrated strategy has the potential to uncover novel biomarkers of exposure and effect, leading to a more refined understanding of the risks associated with Phosphamidon.
Advanced Computational Modeling for Environmental Fate Prediction
Predicting the environmental fate of pesticides is a critical component of risk assessment. Advanced computational models offer a powerful tool to simulate the transport, transformation, and persistence of this compound in various environmental compartments, including soil, water, and air. nih.gov Models like PRZM-3, developed by the U.S. Environmental Protection Agency, can simulate pesticide movement through the crop root zone and the underlying unsaturated soil, providing probabilistic estimates of environmental concentrations. epa.gov
By incorporating the specific physicochemical properties of this compound into these models, researchers can generate more accurate predictions of its environmental behavior. These properties include its water solubility, vapor pressure, and octanol-water partition coefficient. The isotopic labeling of this compound can also be an advantage in model validation studies, allowing for precise tracking of the compound in experimental systems designed to mimic natural environments.
Future research will likely focus on developing more sophisticated models that can account for a wider range of environmental variables and their complex interactions. This includes factors such as microbial degradation, photodegradation, and sorption to different soil types. researchgate.net The goal is to create predictive models that can be used to assess the potential for groundwater contamination, atmospheric transport, and bioaccumulation in food chains.
Table 2: Key Parameters for Modeling the Environmental Fate of this compound
| Parameter | Description | Importance for Modeling |
| Soil Sorption Coefficient (Kd) | The ratio of the concentration of a chemical sorbed to soil to the concentration in the soil solution. | Determines the mobility of the compound in soil and its potential to leach into groundwater. |
| Half-life (t1/2) in Soil and Water | The time it takes for half of the compound to degrade. | Indicates the persistence of the compound in different environmental compartments. |
| Henry's Law Constant | A measure of the tendency of a compound to partition between air and water. | Predicts the potential for volatilization from water surfaces. |
The development of these advanced models will be instrumental in conducting more accurate and comprehensive environmental risk assessments for Phosphamidon and other pesticides.
Development of Miniaturized and High-Throughput Analytical Platforms
The demand for rapid, sensitive, and cost-effective methods for detecting pesticide residues has driven the development of miniaturized and high-throughput analytical platforms. nih.govagroswamp.com These technologies, often referred to as "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single microfluidic device. agroswamp.com
For this compound analysis, these platforms offer several advantages over traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net They require significantly smaller sample volumes, reduce reagent consumption, and can perform analyses much more quickly. nih.gov This makes them ideal for screening large numbers of samples, which is often necessary in environmental monitoring and food safety applications. agroswamp.com
Future research in this area will focus on developing novel materials and detection methods to further enhance the sensitivity and selectivity of these platforms. This may include the use of nanomaterials, such as gold nanoparticles or quantum dots, to amplify the analytical signal. researchgate.net Additionally, the integration of biosensors, such as antibodies or enzymes, can provide highly specific detection of this compound. The development of high-throughput screening (HTS) platforms will also accelerate the evaluation of potential remediation strategies and the discovery of new enzymes or microorganisms capable of degrading Phosphamidon. nih.gov
Exploration of this compound in Novel Research Applications
The unique properties of this compound make it a valuable tool for a variety of novel research applications beyond traditional toxicology and environmental fate studies. Its use as an internal standard in analytical chemistry is well-established, ensuring the accuracy and reliability of quantitative measurements of Phosphamidon in complex samples. researchgate.net
One emerging area of research is the use of isotopically labeled compounds to study the mechanisms of pesticide resistance. By tracing the metabolic fate of this compound in resistant and susceptible pest populations, researchers can identify the specific enzymes and metabolic pathways responsible for detoxification. This knowledge can then be used to develop more effective pest management strategies.
Furthermore, this compound can be employed in plant science research to investigate the uptake, translocation, and metabolism of systemic insecticides in crops. This can provide valuable insights into how to optimize the application of these pesticides to maximize their efficacy while minimizing their environmental impact. The use of labeled compounds can also help in understanding the potential for pesticide residues to accumulate in different parts of the plant.
The continued availability of high-purity this compound for research purposes is crucial for advancing our understanding of this important class of insecticides. usbio.nettheclinivex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
